N-chrysen-5-ylacetamide
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Overview
Description
N-chrysen-5-ylacetamide is a chemical compound that belongs to the class of acetamides. It is derived from chrysin, a naturally occurring flavonoid found in various plants, honey, and propolis. Chrysin is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-chrysen-5-ylacetamide typically involves the reaction of chrysin with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Chrysin} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-chrysen-5-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, amine derivatives, and various substituted acetamides .
Scientific Research Applications
N-chrysen-5-ylacetamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: this compound is used in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-chrysen-5-ylacetamide involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: By inducing apoptosis and inhibiting cell proliferation in cancer cells
Comparison with Similar Compounds
Chrysin: The parent compound, known for its anti-cancer and anti-inflammatory properties.
N-phenylacetamide: Another acetamide derivative with different pharmacological activities.
N-benzylacetamide: A structurally similar compound with distinct biological effects.
Uniqueness: N-chrysen-5-ylacetamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties compared to other acetamide derivatives. Its ability to modulate multiple biological pathways makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
34441-00-4 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-chrysen-5-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)20(18)19/h2-12H,1H3,(H,21,22) |
InChI Key |
HPUXBARPFQMBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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